1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C22H30N2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-18-9-11-21(12-10-18)24-15-13-23(14-16-24)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-8,18,21H,9-17H2,1H3 |
InChI Key |
CEZQGAFSYROOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Sequential N-alkylation Strategy
Specific Synthetic Routes
Synthesis via 1-Boc-piperazine Intermediate
Based on the patent literature for similar compounds, this approach offers high selectivity and reliable yields:
Step 1: Reaction of 1-Boc-piperazine with 4-methylcyclohexyl halide (bromide or chloride)
1-Boc-piperazine + 4-methylcyclohexyl halide → 1-Boc-4-(4-methylcyclohexyl)piperazineStep 2: Removal of the Boc protecting group using acidic conditions
1-Boc-4-(4-methylcyclohexyl)piperazine + HCl → 1-(4-methylcyclohexyl)piperazine hydrochlorideStep 3: Neutralization to obtain the free base
1-(4-methylcyclohexyl)piperazine hydrochloride + NaOH → 1-(4-methylcyclohexyl)piperazineStep 4: Alkylation with naphthalen-1-ylmethyl chloride or bromide
1-(4-methylcyclohexyl)piperazine + naphthalen-1-ylmethyl chloride → this compound
The reaction conditions typically employ potassium carbonate or sodium bicarbonate as bases in solvents such as acetonitrile or dichloromethane.
Synthesis via Direct Alkylation of Piperazine
This approach, while more direct, generally provides lower yields due to competing di-substitution:
Step 1: Reaction of piperazine with controlled amount of 4-methylcyclohexyl halide
Piperazine (excess) + 4-methylcyclohexyl halide → 1-(4-methylcyclohexyl)piperazineStep 2: Isolation of mono-substituted product
Step 3: Reaction with naphthalen-1-ylmethyl halide
1-(4-methylcyclohexyl)piperazine + naphthalen-1-ylmethyl chloride → this compound
Synthesis via Reductive Amination
This approach utilizes 4-methylcyclohexanone and has been applied successfully to related compounds:
Step 1: Reductive amination of 1-(naphthalen-1-ylmethyl)piperazine with 4-methylcyclohexanone
1-(naphthalen-1-ylmethyl)piperazine + 4-methylcyclohexanone → imine intermediateStep 2: Reduction of the imine intermediate
Imine intermediate + reducing agent → this compound
Sodium triacetoxyborohydride is typically employed as the reducing agent, often with acetic acid as a catalyst.
Reaction Conditions and Optimization
The preparation of this compound requires careful optimization of reaction conditions to maximize yield and purity. The following table summarizes key reaction parameters based on syntheses of similar piperazine derivatives:
Specific optimizations for the synthesis of this compound include:
- Controlling the stoichiometry: Using slight excess (1.1 eq) of the halide in alkylation steps improves conversion
- Temperature management: Gradual heating prevents unwanted side reactions
- Solvent selection: Anhydrous acetonitrile provides optimal results for alkylation reactions
- Monitoring techniques: TLC or HPLC monitoring ensures reaction completion before workup
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction rates and improve yields for piperazine alkylation reactions:
One-Pot Sequential Approach
A recently developed methodology allows for sequential alkylation without intermediate isolation:
- Step 1: Reaction of 1-Boc-piperazine with 4-methylcyclohexyl halide
- Step 2: In situ deprotection with trifluoroacetic acid
- Step 3: Neutralization and addition of naphthalen-1-ylmethyl halide
This method offers improved efficiency by eliminating intermediate purification steps.
Comparative Analysis of Synthetic Routes
The following table provides a comparative analysis of the major synthetic routes for preparing this compound:
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
Column chromatography:
- Stationary phase: Silica gel
- Mobile phase: Gradient of dichloromethane/methanol (typical starting ratio 95:5)
- RF value: 0.3-0.4 in dichloromethane/methanol (9:1)
Crystallization:
Preparative HPLC:
- For analytical grade material or difficult separations
- C18 reversed-phase column
- Acetonitrile/water gradient with 0.1% formic acid
Characterization Methods
Comprehensive characterization of this compound involves:
Spectroscopic analysis:
- ¹H NMR: Characteristic signals for naphthalene aromatic protons (7.4-8.2 ppm), piperazine ring protons (2.4-2.7 ppm), and cyclohexyl methyl group (0.9-1.0 ppm)
- ¹³C NMR: Distinctive carbon signals for naphthalene carbons (125-135 ppm), piperazine carbons (46-53 ppm), and methyl carbon (~22 ppm)
- Mass spectrometry: Molecular ion peak at m/z 322, with characteristic fragmentation pattern
Purity determination:
- HPLC: Typical purity >98% with appropriate method development
- Elemental analysis: Within ±0.4% of theoretical values for C, H, N
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.
Comparison with Similar Compounds
Key Structural Features:
- N1 substituent : 4-Methylcyclohexyl group (lipophilic, bulky).
- N4 substituent : Naphthalen-1-ylmethyl group (aromatic, planar).
- Molecular weight : Estimated ~380–400 g/mol (based on analogs in ).
Synthesis likely involves alkylation of piperazine with appropriate halides or reductive amination, as seen in related compounds (e.g., MT-45, ).
Comparative Analysis with Structurally Similar Piperazine Derivatives
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
1-(1-Naphthyl)piperazine (1-NP)
- Substituents : Naphthyl (N1), unsubstituted (N4).
- Pharmacology :
- Key Differences :
- The target compound’s 4-methylcyclohexyl group adds steric bulk, which may alter receptor binding kinetics compared to 1-NP’s simpler naphthyl group.
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
Benzodioxopiperazines (e.g., S 15535)
- Substituents : Benzodioxan (N1), indan (N4).
- Pharmacology :
Data Table: Structural and Pharmacological Comparison
Biological Activity
The compound 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperazine derivatives are known for their diverse pharmacological profiles, including interactions with various receptors and potential therapeutic applications. This article aims to consolidate existing research findings regarding the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2 |
| Molecular Weight | 322.5 g/mol |
| LogP | 4.521 |
| Polar Surface Area | 6.793 Ų |
| Hydrogen Bond Acceptors | 2 |
These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Receptor Interactions
Piperazine derivatives, including this compound, often exhibit significant interactions with various neurotransmitter receptors. The following are key receptor types associated with this compound:
- Dopamine Receptors : Piperazine derivatives have shown binding affinities for dopamine receptors, which are crucial in neuropharmacology. For instance, compounds similar to this piperazine have demonstrated activity at dopamine D2 and D4 receptors, potentially influencing mood and behavior .
- Serotonin Receptors : Similar compounds have also been reported to interact with serotonin receptors, which play a role in mood regulation and anxiety disorders .
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine derivatives. For example, a related compound demonstrated necroptotic cell death in leukemic cells via activation of specific receptors . This suggests that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Study on LQFM018
A related compound, LQFM018, was synthesized to evaluate its biological activities. This study found that LQFM018 induced necroptosis in K562 leukemic cells through receptor interactions without activating traditional apoptotic pathways. The findings indicated that piperazine derivatives could serve as novel agents in cancer therapy by promoting regulated cell death mechanisms .
Cytotoxicity Assessments
In another study focusing on piperazine derivatives, researchers assessed the cytotoxic effects of various compounds on cancer cells. The results indicated that specific structural modifications significantly influenced the cytotoxicity profile of these compounds, suggesting that similar modifications in this compound could enhance its therapeutic potential .
Q & A
Q. Methodological Answer :
- Synthesis :
- Coupling Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, 1-(naphthalen-1-ylmethyl)piperazine (NMP) analogs can be prepared by reacting 1-chloromethylnaphthalene with piperazine in tetrahydrofuran (THF) under reflux .
- Fragment Assembly : The cyclohexyl and naphthyl groups can be introduced via alkylation or acylation. For instance, 1-(4-fluorobenzyl)piperazine derivatives were synthesized by reacting benzyl chlorides with piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine as a base .
- Purification :
- Crystallization : Use solvents like diethyl ether (Et₂O) for recrystallization to isolate high-purity solids .
- Chromatography : Flash chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is effective for separating structurally similar byproducts .
Basic: How is the structural conformation of this compound characterized in crystallographic studies?
Q. Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of substituents. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines showed distinct hydrogen-bonding patterns (e.g., C–H⋯O interactions) and π-stacking in their crystal lattices .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for naphthyl groups), methylcyclohexyl protons (δ 1.0–2.5 ppm), and piperazine methylene protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 318–365) confirm the molecular weight, while fragmentation patterns validate substituent connectivity .
Basic: What pharmacological targets are associated with piperazine derivatives of this structural class?
Q. Methodological Answer :
- Antimicrobial Activity : Piperazine analogs with halogenated or nitro groups show moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .
- Kinase Inhibition : Naphthylmethyl-piperazine derivatives exhibit tyrosine kinase inhibition by competing with ATP-binding domains, as seen in studies of 1-(4-fluorobenzyl)piperazine fragments .
- Neurotransmitter Modulation : Substituents like methoxyphenyl groups enhance serotonin/dopamine receptor binding, potentially influencing antidepressant or antipsychotic pathways .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?
Q. Methodological Answer :
- Substituent Variation :
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 4-position of aryl rings enhance antimicrobial potency by increasing electrophilicity .
- Hydrophobic Moieties : Bulky substituents (e.g., naphthyl or cyclohexyl) improve blood-brain barrier penetration, critical for neuroactive compounds .
- Bioisosteric Replacement : Replacing the naphthyl group with indole or quinoline maintains π-π stacking interactions while reducing metabolic instability .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Q. Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., bacterial strain, incubation time) to minimize variability in antimicrobial studies .
- Computational Validation :
Advanced: What strategies improve yield and scalability in multi-step synthesis?
Q. Methodological Answer :
- Catalytic Optimization : Use Pd/C or Raney nickel for hydrogenation steps to reduce reaction times (e.g., converting nitriles to amines in NMP synthesis) .
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., triazolopyrimidinone formation) with microwave irradiation, achieving >80% yield in 30 minutes .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety and reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
